molecular formula C7H5ClO2 B1361139 2-Chloro-3-hydroxybenzaldehyde CAS No. 56962-10-8

2-Chloro-3-hydroxybenzaldehyde

Cat. No.: B1361139
CAS No.: 56962-10-8
M. Wt: 156.56 g/mol
InChI Key: SEEAPLJEIJXFFU-UHFFFAOYSA-N
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Description

2-Chloro-3-hydroxybenzaldehyde is an organic compound with the molecular formula C7H5ClO2. It is a chlorinated derivative of salicylaldehyde and is characterized by the presence of a chloro group at the second position and a hydroxyl group at the third position on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-3-hydroxybenzaldehyde can be synthesized through several methods. One common method involves the chlorination of salicylaldehyde. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity. The reaction conditions, such as temperature, pressure, and concentration of reagents, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-hydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-chloro-3-hydroxybenzoic acid.

    Reduction: Formation of 2-chloro-3-hydroxybenzyl alcohol.

    Substitution: Formation of various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
2-Chloro-3-hydroxybenzaldehyde serves as an important intermediate in the synthesis of various organic compounds. Its functional groups allow it to participate in multiple chemical reactions, such as:

  • Oxidation : It can be oxidized to form 2-chloro-3-hydroxybenzoic acid.
  • Reduction : It can be reduced to yield 2-chloro-3-hydroxybenzyl alcohol.
  • Substitution Reactions : The compound can undergo nucleophilic substitution reactions, leading to various substituted benzaldehydes depending on the nucleophile used.

Synthesis Methods
The synthesis of this compound typically involves chlorination of salicylaldehyde using chlorine gas or chlorinating agents like thionyl chloride under controlled conditions to ensure selectivity.

Biological Applications

Neuroprotective Properties
Recent studies have highlighted the potential neuroprotective effects of this compound. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine. This inhibition enhances cholinergic neurotransmission, suggesting its potential application in treating neurodegenerative diseases such as Alzheimer's disease. For instance, it demonstrated an IC50 value for AChE inhibition around 4.0 µM, indicating competitive efficacy when compared to established inhibitors like donepezil.

Antimicrobial Activity
The compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In comparative studies, it has shown superior efficacy compared to other chlorinated phenols, reinforcing its potential as a lead compound for developing new antibiotics.

Industrial Applications

Production of Dyes and Pigments
In industrial settings, this compound is utilized in the production of dyes and pigments. The unique combination of functional groups allows for the synthesis of complex dye structures that are valuable in various applications, including textiles and coatings.

Chemical Probes in Biochemical Assays
Due to its ability to interact with enzymes and receptors through hydrogen bonding and other mechanisms, this compound is also employed as a chemical probe in biochemical assays. This application is crucial for understanding enzyme-catalyzed reactions and other biological processes.

Case Studies

Neuroprotective Study
A study involving differentiated PC12 cells indicated that treatment with this compound significantly reduced tau hyperphosphorylation induced by amyloid-beta peptides, suggesting a protective role against neurodegeneration.

Antimicrobial Efficacy Study
In a comparative study of various chlorinated phenols, this compound exhibited superior antimicrobial properties against a range of bacterial strains, highlighting its potential for antibiotic development.

Mechanism of Action

The mechanism of action of 2-Chloro-3-hydroxybenzaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups on the benzene ring allow it to participate in various chemical reactions. The compound can form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Salicylaldehyde: Lacks the chloro group but has similar reactivity.

    3-Chloro-2-hydroxybenzaldehyde: Similar structure but with different positioning of functional groups.

    2-Hydroxybenzaldehyde: Lacks the chloro group and has different reactivity.

Uniqueness

2-Chloro-3-hydroxybenzaldehyde is unique due to the presence of both chloro and hydroxyl groups on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Biological Activity

2-Chloro-3-hydroxybenzaldehyde (C7H5ClO2) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C7H5ClO2
  • Molecular Weight : 156.57 g/mol
  • Melting Point : 136-137°C
  • Appearance : White to off-white solid

Synthesis

This compound can be synthesized through various methods, including the condensation of appropriate chlorinated phenols with aldehydes. The synthesis typically involves the use of catalysts and specific reaction conditions to yield high purity products.

Antioxidant Properties

Research has shown that this compound exhibits potent antioxidant activity. In vitro studies demonstrated its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. The compound's antioxidant capacity was measured using assays like DPPH, ABTS, and FRAP, where it showed significant inhibition compared to standard antioxidants .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungi like Aspergillus niger. Studies reported minimum inhibitory concentrations (MICs) that indicate strong antibacterial and antifungal activities .

MicroorganismMIC (µg/mL)
Escherichia coli12.5
Staphylococcus aureus25
Aspergillus niger15

Neuroprotective Effects

Recent studies have highlighted the potential neuroprotective effects of this compound. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with the degradation of acetylcholine, thereby enhancing cholinergic neurotransmission. This property suggests a potential application in treating Alzheimer's disease. The IC50 value for AChE inhibition was reported at approximately 4.0 µM, indicating competitive efficacy compared to known inhibitors like donepezil .

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The compound's structure allows it to donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.
  • Enzyme Inhibition : By inhibiting AChE, it increases acetylcholine levels in the synaptic cleft, which is beneficial for cognitive functions.
  • Membrane Disruption : Its lipophilic nature may contribute to disrupting microbial membranes, leading to cell death in susceptible organisms.

Case Studies

  • Neuroprotective Study : A study involving differentiated PC12 cells demonstrated that treatment with this compound significantly reduced tau hyperphosphorylation induced by amyloid-beta peptides, suggesting a protective role against neurodegeneration .
  • Antimicrobial Efficacy : In a comparative study of various chlorinated phenols, this compound exhibited superior antimicrobial properties against both Gram-positive and Gram-negative bacteria, reinforcing its potential as a lead compound for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-3-hydroxybenzaldehyde, and how can reaction conditions be optimized?

  • The compound is often synthesized via electrophilic substitution or formylation reactions. For example, halogenation of hydroxybenzaldehydes under controlled pH (e.g., using HCl/Cl2) can yield the chloro-substituted derivative. Optimization involves adjusting reaction temperature, solvent polarity (e.g., DMF or acetic acid), and stoichiometry of reagents to minimize side products like over-halogenated species. Purification typically employs column chromatography or recrystallization .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be observed?

  • IR spectroscopy identifies functional groups: a sharp peak at ~1660 cm<sup>−1</sup> (C=O stretch) and broad O–H stretches (~3200 cm<sup>−1</sup>). UV-Vis spectroscopy reveals π→π* transitions in the aromatic aldehyde system (λmax ~250–280 nm). <sup>1</sup>H NMR shows characteristic aldehyde proton signals at ~9.8–10.2 ppm and aromatic protons split due to substituent effects .

Q. How can researchers validate the purity of this compound for experimental use?

  • Combine elemental analysis (C, H, Cl, O content) with HPLC or GC-MS to detect impurities. Cross-reference melting points and spectral data with databases like NIST Chemistry WebBook or PubChem to confirm consistency .

Advanced Research Questions

Q. How can X-ray crystallography resolve the crystal structure of this compound derivatives?

  • Single-crystal X-ray diffraction requires high-quality crystals grown via slow evaporation (e.g., in ethanol/water). Use SHELXL for refinement, focusing on resolving hydrogen bonding (e.g., O–H⋯O interactions) and torsional angles. Validate against CCDC deposition standards (e.g., CIF files) .

Q. What methodologies are recommended for analyzing the antibacterial activity of this compound derivatives?

  • Employ MIC (Minimum Inhibitory Concentration) assays using broth microdilution against Gram-positive/-negative strains. Pair with time-kill kinetics to assess bactericidal vs. bacteriostatic effects. Structural analogs (e.g., hydrazide derivatives) can be synthesized to correlate substituent effects with activity .

Q. How should researchers address discrepancies in crystallographic data refinement for this compound?

  • Compare refinement outputs from SHELXL and alternative programs (e.g., OLEX2). Check for overfitting by analyzing R-factor convergence and electron density maps. Cross-validate with spectroscopic data to resolve ambiguities in hydrogen atom positioning .

Q. What strategies optimize the regioselectivity of this compound in multi-step syntheses?

  • Use directing groups (e.g., –OH) to control electrophilic substitution. Computational modeling (DFT) predicts reactive sites, while Hammett parameters quantify substituent effects on reaction rates. Monitor intermediates via LC-MS to adjust reaction pathways .

Q. Data Analysis & Contradictions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during characterization?

  • Re-examine solvent effects (e.g., DMSO vs. CDCl3) and sample concentration. Use 2D NMR (COSY, HSQC) to assign overlapping peaks. Compare with literature analogs (e.g., 3-hydroxy-4-methoxybenzaldehyde) to identify environmental influences .

Q. What are the limitations of using SHELX programs for small-molecule crystallography of halogenated benzaldehydes?

  • SHELXL may struggle with disordered solvent molecules or twinned crystals. Supplement with PLATON’s SQUEEZE for solvent masking or switch to CRYSTAL for charge-density analysis in polarizable environments .

Q. Methodological Resources

Q. Which databases provide reliable physicochemical data for this compound?

  • NIST Chemistry WebBook : Validated spectra and thermodynamic data.
    Cambridge Structural Database (CSD) : Crystal structure parameters (CCDC codes).
    PubChem : Bioactivity and safety profiles .

Properties

IUPAC Name

2-chloro-3-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO2/c8-7-5(4-9)2-1-3-6(7)10/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEEAPLJEIJXFFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343939
Record name 2-Chloro-3-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56962-10-8
Record name 2-Chloro-3-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3-hydroxybenzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 3-hydroxybenzaldehyde (20.12 g, 160 mmol) in HOAc (40 mL) was added carefully tBuOCl (20 mL, 176 mmol) with stirring. The reaction became a clear solution and strongly exothermic. It was allowed to cool and stirred for 16 hours, resulting in a white precipitate. The solid was filtered, washed with H2O and dried to give 2-chloro-3-hydroxybenzaldehyde (13.77 g, 55%), GCMS (EI) m/z 156, 158 (M+).
Quantity
20.12 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

2-Chloro-3-hydroxybenzaldehyde
2-Chloro-3-hydroxybenzaldehyde
2-Chloro-3-hydroxybenzaldehyde
2-Chloro-3-hydroxybenzaldehyde
2-Chloro-3-hydroxybenzaldehyde
2-Chloro-3-hydroxybenzaldehyde

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